![molecular formula C15H17NS3 B412404 4,4-dimethyl-5-propyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione CAS No. 300690-45-3](/img/structure/B412404.png)
4,4-dimethyl-5-propyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,4-dimethyl-5-propyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione” is a chemical compound that has been studied for its potential applications in various fields . It is available for purchase from various scientific suppliers .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a new set of hybrid and chimeric derivatives of 4,5-dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thiones . The structure of these derivatives involves a tricyclic fragment that is linearly bound or condensed with another heterocyclic fragment .
Molecular Structure Analysis
The molecular structure of “4,4-dimethyl-5-propyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione” involves a tricyclic fragment that is linearly bound or condensed with another heterocyclic fragment . This structure is part of a larger class of compounds known as 1,2-dithiolo[3,4-c]quinoline-1-thiones .
Chemical Reactions Analysis
In one study, the behavior of 4,4-dimethyl-4,5-dihydro-1,2-dithiolo[3,4-c]quinoline-1-thiones in the 1,3-dipolar cycloaddition reaction with acetylenic dipolarophiles was examined . The rate of cycloaddition was found to decrease along with the decrease of electron-deficiency of the triple bond .
Applications De Recherche Scientifique
Synthesis and Biological Activities
Research on quinoline derivatives reveals their significant therapeutic importance due to the incorporation of fused heterocycles enhancing biological activity. A study detailed the synthesis of pyrimido[4,5-b]quinolines starting from barbituric acids, aiming to explore biologically potent derivatives with potential therapeutic applications (R. Nandha Kumar et al., 2001). These efforts underscore the relevance of heterocyclic compounds in developing new drugs and materials.
Anticorrosive Applications
Quinoline and its derivatives have been identified as effective anticorrosive materials for protecting metallic surfaces. Their ability to form stable chelating complexes with metallic atoms through coordination bonding makes them valuable in corrosion inhibition, highlighting the versatility of quinoline structures in industrial applications (C. Verma, M. Quraishi, E. Ebenso, 2020).
Optoelectronic Materials
The integration of quinoline and pyrimidine rings into π-extended conjugated systems has been pursued for creating novel optoelectronic materials. Research emphasizes the electroluminescent properties of these compounds, contributing to the development of organic light-emitting diodes (OLEDs) and other photo- and electroluminescent applications (G. Lipunova et al., 2018). This area of research demonstrates the potential for heterocyclic compounds in advancing technology in the field of electronics and lighting.
Antimicrobial and Anticancer Agents
Quinoline and quinazoline alkaloids have been extensively studied for their bioactive properties, including antitumor, antimicrobial, and antiviral activities. This body of work illustrates the potential of quinoline derivatives in drug development for treating various diseases and conditions (Xiao-Fei Shang et al., 2018).
Environmental Applications
Heterocyclic compounds have also been explored for environmental applications, such as the photocatalytic degradation of pollutants. The involvement of quinoline derivatives in such processes indicates their utility in addressing environmental concerns (P. Pichat, 1997).
Orientations Futures
The future directions for the study of “4,4-dimethyl-5-propyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione” could involve further exploration of its potential applications in various fields. For instance, new promising preferred structures for the creation of drugs for the treatment of cancer and other multifactorial diseases have been found .
Propriétés
IUPAC Name |
4,4-dimethyl-5-propyldithiolo[3,4-c]quinoline-1-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NS3/c1-4-9-16-11-8-6-5-7-10(11)12-13(15(16,2)3)18-19-14(12)17/h5-8H,4,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLKGWQQMIMBIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C(C1(C)C)SSC3=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-dimethyl-5-propyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxy-2,2,4-trimethyl-1-[(4-nitrophenyl)methyl]quinoline](/img/structure/B412321.png)
![[5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B412322.png)
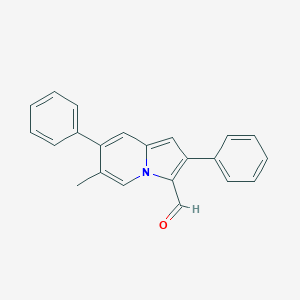
![5-(3-fluorobenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B412327.png)
![8-methoxy-4,4-dimethyl-5-(2-thienylcarbonyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B412331.png)
![5-benzoyl-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B412332.png)
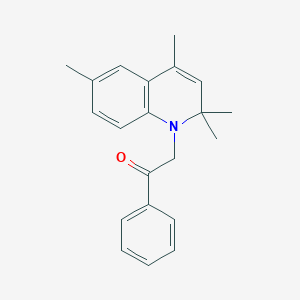
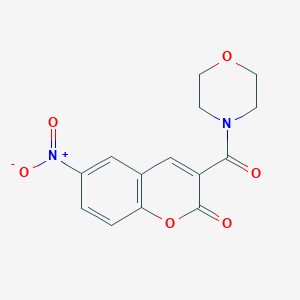
![N-benzylidene-N-{1-[1-(2,6-dimethylphenyl)-1H-tetraazol-5-yl]-1-methylpropyl}amine](/img/structure/B412336.png)
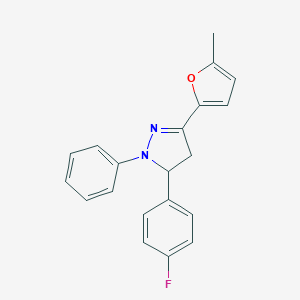
![5,6-dihydro-7H,12H-4b,11b-diazabenzo[e]aceanthrylene-7,12-dione](/img/structure/B412340.png)
![N-{4-[(2-{4-[2-({5-[(anilinocarbonyl)amino]-1,2,3-thiadiazol-4-yl}carbonyl)carbohydrazonoyl]benzylidene}hydrazino)carbonyl]-1,2,3-thiadiazol-5-yl}-N'-phenylurea](/img/structure/B412341.png)
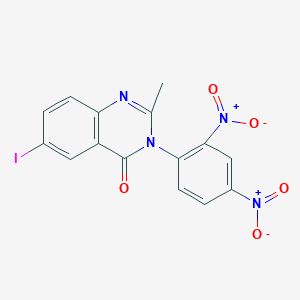
![4-[4-(pentyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B412345.png)